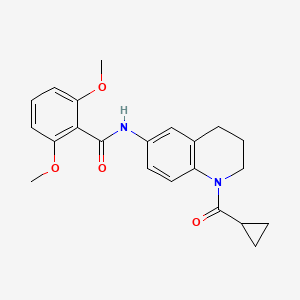

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

Descripción

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at the 1-position and a 2,6-dimethoxybenzamide moiety at the 6-position. This compound’s structure combines a rigid bicyclic system (tetrahydroquinoline) with a cyclopropane ring, which may enhance metabolic stability and influence binding interactions in biological systems.

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-18-6-3-7-19(28-2)20(18)21(25)23-16-10-11-17-15(13-16)5-4-12-24(17)22(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRYWSWDCVGAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline under specific conditions.

Amide Formation: The final step involves the formation of the amide bond between the tetrahydroquinoline derivative and 2,6-dimethoxybenzoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

Reduction: Reduction reactions can also occur, potentially affecting the cyclopropane ring or the amide group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with other benzamide derivatives, particularly those containing the 2,6-dimethoxybenzamide group. Key comparisons include:

Table 1: Structural and Functional Comparison

*THQ = 1,2,3,4-tetrahydroquinoline; DMB = dimethoxybenzamide

Key Findings:

Substituent Impact on Bioactivity :

- The cyclopropanecarbonyl group in the target compound may confer greater conformational rigidity compared to the isoxazole ring in isoxaben. This could enhance binding specificity to enzymes or receptors, though empirical data are lacking .

- Isoxaben’s 1-ethyl-1-methylpropyl side chain contributes to its herbicidal activity by disrupting cellulose synthase complexes in plants. The absence of this group in the target compound suggests divergent biological targets .

This could limit its utility in foliar applications but enhance membrane permeability in pharmacological contexts .

Computational modeling or X-ray crystallography using tools like SHELXL may be required to elucidate its 3D conformation .

Actividad Biológica

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a cyclopropane ring and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties.

- Chemical Formula : C23H24N2O4

- Molecular Weight : 392.45 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(Nc1cc(c(c(c1)OC)OC)C(=O)N2CCCCC2)C(=O)C3CC3

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 8.9 |

| HeLa (Cervical Cancer) | 15.3 |

These results suggest that the compound may interfere with cellular pathways critical for tumor growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate potential applications in treating bacterial and fungal infections.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.

- Receptor Interaction : It might interact with specific receptors that modulate signaling pathways related to cell growth and survival.

- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in cancer cells has been observed, leading to apoptosis.

Study 1: Antitumor Efficacy in Animal Models

A recent preclinical study evaluated the antitumor efficacy of this compound in xenograft models of human tumors. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.

Study 2: Synergistic Effects with Chemotherapeutics

Another study explored the synergistic effects of this compound when combined with standard chemotherapeutic agents like cisplatin and doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.